REACTION_CXSMILES
|
O.[ClH:2].Cl.C([N:11]1[CH2:17][CH:16]2[N:18]([CH3:19])[CH:13]([CH2:14][CH2:15]2)[CH2:12]1)C1C=CC=CC=1.O>C(O)C.[Pd]>[ClH:2].[ClH:2].[CH3:19][N:18]1[CH:13]2[CH2:14][CH2:15][CH:16]1[CH2:17][NH:11][CH2:12]2 |f:0.1.2.3,7.8.9|
|
Name
|
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride monohydrate
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
O.Cl.Cl.C(C1=CC=CC=C1)N1CC2CCC(C1)N2C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated in hot absolute ethanol
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Reaction Time |
2 h |
Name
|
8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
|
Type
|
product
|
Smiles
|
Cl.Cl.CN1C2CNCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 152.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |